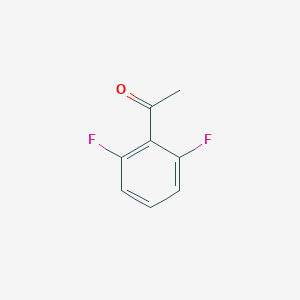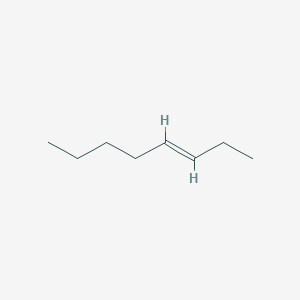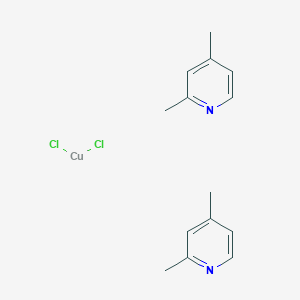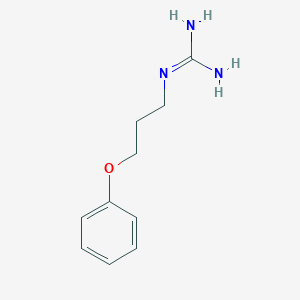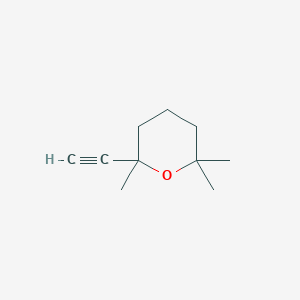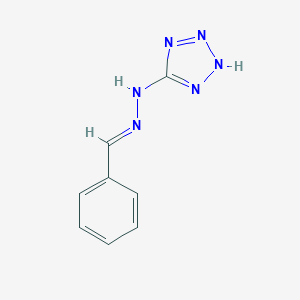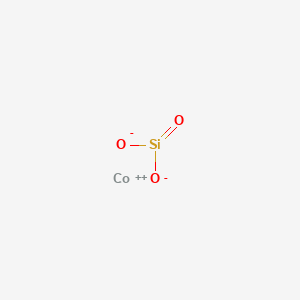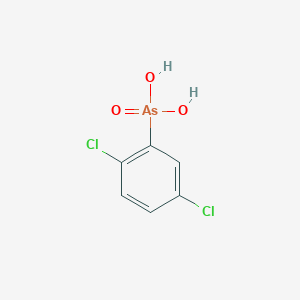
(2,5-dichlorophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dichlorophenyl)arsonic acid is an organoarsenic compound characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring
Métodos De Preparación
The synthesis of benzenearsonic acid, 2,5-dichloro- typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
(2,5-dichlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to an arsine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2,5-dichlorophenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzenearsonic acid, 2,5-dichloro- involves its interaction with cellular components, leading to the disruption of metabolic pathways. The arsonic acid group can interact with thiol groups in proteins, inhibiting their function. This interaction can affect various molecular targets and pathways, including those involved in cell growth and proliferation.
Comparación Con Compuestos Similares
(2,5-dichlorophenyl)arsonic acid can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: Similar in structure but lacks the arsonic acid group.
2,5-Dichlorobenzene: Lacks both the arsonic acid group and the carboxylic acid group.
2,5-Dichlorophenol: Contains hydroxyl groups instead of the arsonic acid group. The uniqueness of benzenearsonic acid, 2,5-dichloro- lies in its combination of chlorine and arsonic acid groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
15075-46-4 |
|---|---|
Fórmula molecular |
C6H5AsCl2O3 |
Peso molecular |
270.93 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
Clave InChI |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Key on ui other cas no. |
15075-46-4 |
Sinónimos |
2,5-Dichlorophenylarsonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

